5-溴-1-甲基-1H-四唑

描述

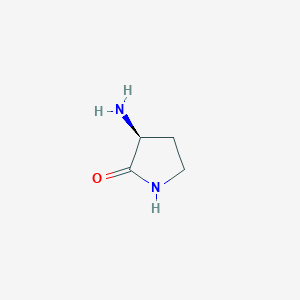

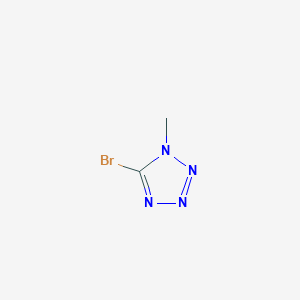

5-Bromo-1-methyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds characterized by a high nitrogen content, which makes them stable heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, are known for their use as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their similar acidities but higher lipophilicities and metabolic resistance . They have applications in various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry .

Synthesis Analysis

The synthesis of 1-substituted 5-bromo-1H-tetrazoles can be efficiently achieved by converting 1-substituted 1H-tetrazole-5-thiols with zinc(II) bromide and an oxidizing agent such as hydrogen peroxide or peracetic acid at elevated temperatures. The reaction typically yields the 5-bromotetrazole products, which can be isolated by simple dilution and filtration, with column chromatography being necessary only in rare cases . Recent advances in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods, including microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as catalysts .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including 5-bromo-1-methyl-1H-tetrazole, can be determined by techniques such as X-ray crystallography. The tetrazole rings are typically planar, and the substituents at the 1- and 5-positions show no conjugation to the tetrazole groups. The crystal structure analysis of related tetrazole derivatives has revealed that they can crystallize in various space groups with specific cell dimensions and exhibit networks of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, including selective substitution reactions. For instance, the selective 1-substitution reaction of tetrazole can be achieved by treating 5-substituted 2-(tri-n-butylstannyl)tetrazoles with alkylating agents at room temperature, which introduces selectivity by blocking the 2-nitrogen against substitution . Nitration of amino-tetrazoles can also be performed to produce nitrimino-tetrazoles, which are characterized by their energetic material properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1-methyl-1H-tetrazoles and related derivatives are influenced by their high nitrogen content and the nature of their substituents. These compounds are generally endothermic and exhibit specific thermodynamic properties and thermal behavior, which can be investigated using techniques like differential scanning calorimetry (DSC). The molecular structures of these compounds in the crystalline state can provide insights into their stability and reactivity . Additionally, the synthesis of α-bromo 5-methyl tetrazoles from long-chain fatty alkenoates has been reported, highlighting the versatility of tetrazole derivatives in synthetic chemistry .

科学研究应用

在铱四唑酸盐配合物的颜色调节中的作用

已经探索了具有四唑酸盐螯合配体的杂配单核环金属化双(苯基吡啶)铱(III)配合物的合成和表征,包括 5-溴-1-甲基-1H-四唑。这些配合物表现出广泛的氧化还原和发射性质,受辅助四唑酸盐配体的性质影响。这在多金属结构和电子性质调节的构建中具有潜在应用,与有机发光器件和生物标记相关(Stagni 等,2008)。

有机化学中的反应性和动力学

涉及各种溴代-N-甲基-四唑的研究,包括 5-溴-1-甲基-1H-四唑,强调了其与类似化合物的不同反应性。这项研究对于理解这些化合物中氮原子的给电子能力很重要,这对于有机化学中的各种应用至关重要(Barlin,1967)。

合成方法和效率

一项关于将 1-取代的 1H-四唑-5-硫醇有效转化为相应的 5-溴-1H-四唑的研究展示了合成这些化合物的方法学进步。这一发现对于简化研究和工业应用中的生产过程非常重要(Myznikov 等,2013)。

硝化产物和高能材料研究

已经研究了各种四唑的硝化,包括 5-溴-1-甲基-1H-四唑,以了解它们作为高能材料的潜力。这些化合物已得到广泛表征并对其热行为进行了评估,使其成为爆炸物和其他需要高能材料的应用的候选材料(Klapötke & Stierstorfer,2007)。

选择性取代反应

已经开发了涉及 5-溴-1-甲基-1H-四唑的四唑选择性取代反应。这项研究提供了对反应途径和选择性的见解,这在合成化学中对于创造特定化合物至关重要(Isida 等,1973)。

安全和危害

5-bromo-1-methyl-1H-tetrazole is classified as dangerous . It has hazard statements H228, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

未来方向

5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds have found application as a fluorescent probe to identify DNA damage . They serve as photosensitizers in photodynamic therapy and act as catalysts in polymer synthesis . These applications suggest promising future directions for the use of these compounds.

Relevant Papers There are several papers that discuss the properties and applications of 5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds . These papers provide a wealth of information on the synthesis, properties, and potential applications of these compounds.

属性

IUPAC Name |

5-bromo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZKCXHVQSKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

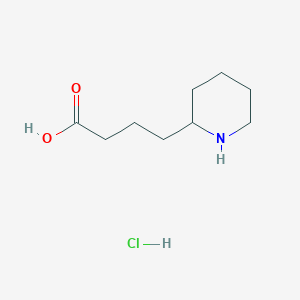

CN1C(=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510142 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-tetrazole | |

CAS RN |

16681-79-1 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)